molecular formula C23H14F2N2O2S B2948018 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-70-3

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Katalognummer B2948018
CAS-Nummer: 325988-70-3
Molekulargewicht: 420.43
InChI-Schlüssel: XLGNFVOMQISQCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, commonly known as BPTF inhibitor, is a small molecule inhibitor that targets the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is a key component of the nucleosome remodeling and histone acetylation (NuRD) complex, which plays a crucial role in gene regulation. BPTF has been implicated in the development of various diseases, including cancer, making it an attractive target for drug discovery.

Wirkmechanismus

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor targets the bromodomain of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, which is responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the bromodomain, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor prevents the recruitment of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide to chromatin, leading to the suppression of gene transcription. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has also been shown to disrupt the interaction between N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide and the NuRD complex, leading to the inhibition of chromatin remodeling.
Biochemical and Physiological Effects
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has also been shown to inhibit cancer cell migration and invasion. In addition, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has also been shown to have high selectivity and potency, making it an attractive target for drug discovery. However, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has some limitations for lab experiments. It has low solubility in water, making it difficult to use in certain assays. In addition, the mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor is complex, making it difficult to interpret some experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential use of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor and its effects on gene regulation.

Synthesemethoden

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor involves several steps, including the synthesis of the thiazole ring, benzoylation, and fluorination. The final product is obtained through a coupling reaction between the thiazole ring and the difluorobenzamide group. The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has been reported in several research articles, with modifications made to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been shown to suppress cancer cell growth and induce apoptosis. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide inhibitor has also been investigated for its potential use in the treatment of other diseases, including inflammation and neurological disorders.

Eigenschaften

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N2O2S/c24-16-12-7-13-17(25)18(16)22(29)27-23-26-19(14-8-3-1-4-9-14)21(30-23)20(28)15-10-5-2-6-11-15/h1-13H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNFVOMQISQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,6-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.